2-METHYL-2-PENTANOL
Overview
Description
2-Methylpentan-2-ol is an organic chemical compound . It appears as a colorless liquid . It is less dense than water and its vapors are heavier than air . It is used to make other chemicals .
Chemical Reactions Analysis
2-Methylpentan-2-ol can be added to a gas chromatograph to help distinguish between branched compounds, especially alcohols . Its presence in urine can be used to test for exposure to 2-methylpentane .Physical and Chemical Properties Analysis
The molar mass of 2-Methylpentan-2-ol is 102.17 g/mol . It has a density of 0.835 g/mL at 25°C (lit.) . Its melting point is -107 °C and boiling point is 120-122°C (lit.) . The flashing point is 70°F . It is soluble in water at 20°C 32g/L and also soluble in alcohol . The vapor pressure is 7.01mmHg at 25°C and the refractive index is n20/D 1.411 (lit.) .Scientific Research Applications
Chemical Synthesis
2-Methylpentan-2-ol has been utilized in various chemical syntheses. For instance, Fang Ling (2011) described the synthesis of (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a compound obtained from 3-pentanone through a series of reactions including Mannich reaction and Grignard reaction. This process demonstrates the versatility of 2-methylpentan-2-ol in complex chemical syntheses (Fang Ling, 2011).
Aroma Compound Analysis
The compound has been identified in the study of aroma compounds. For example, Widder et al. (2000) discovered 3-mercapto-2-methylpentan-1-ol in raw onions, noting its potent onion odor. This research indicates the presence and significance of 2-methylpentan-2-ol derivatives in natural flavors and aromas (Widder et al., 2000).
Catalysis and Surface Chemistry
2-Methylpentan-2-ol has been used to explore the acid-base properties of various oxides and their catalytic activity. Cutrufello et al. (2002) investigated the catalytic behavior of zirconium, cerium, and lanthanum oxides in the conversion of 4-methylpentan-2-ol, highlighting the role of these oxides in catalysis (Cutrufello et al., 2002).
Environmental Applications
In environmental research, 2-methylpentan-2-ol related compounds have been studied for their potential in carbon capture technologies. Azhgan et al. (2016) investigated the carbon dioxide absorption using aqueous solution of 1,5-diamino-2-methylpentane, a derivative of 2-methylpentan-2-ol, demonstrating its potential in greenhouse gas control (Azhgan et al., 2016).
Biofuel Research
The compound has been evaluated in biofuel research. Cann and Liao (2009) explored the synthesis of pentanol isomers, including 2-methyl-1-butanol, from microbial fermentations, highlighting the potential application of these isomers as biofuels (Cann & Liao, 2009).
Mechanism of Action
Target of Action
2-Methyl-2-pentanol, also known as 2-Methylpentan-2-ol, is an organic chemical compound that primarily targets the central nervous system (CNS) . It interacts with the GABA (gamma-aminobutyric acid) receptors in the CNS .
Mode of Action
This compound acts as an antagonist . It reacts with a second target site to alter the spatial relation between the hydrophobic agonist binding site and the allosteric site . This interaction modifies the function of the GABA receptors, which play a crucial role in inhibitory neurotransmission in the CNS .
Biochemical Pathways
It is known that the compound can influence the function of gaba receptors, which are involved in numerous neurological processes, including mood regulation, muscle tone, and sleep cycles .
Pharmacokinetics
It is known that the compound can be detected in urine, suggesting that it is metabolized and excreted by the body .
Result of Action
As with many other short-chain alcohols, this compound can produce intoxication and sedative effects similar to those of ethanol . It is more irritating to mucous membranes and generally more toxic to the body .
Safety and Hazards
2-Methylpentan-2-ol is a flammable liquid and vapor . It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-pentanol is a metabolite found in the urine of rats exposed to methylpentane . It has been used to study its antagonist activity . It reacts with a second target site to alter the spatial relation between the hydrophobic agonist binding site and the allosteric site .
Cellular Effects
As with many other short-chain alcohols, this compound can produce intoxication and sedative effects similar to those of ethanol . It is more irritating to mucous membranes and generally more toxic to the body . It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . Inhalation of this compound causes respiratory tract irritation .
Molecular Mechanism
It is known that it can alter the spatial relation between the hydrophobic agonist binding site and the allosteric site .
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 121.1 °C , indicating that it is stable at room temperature.
Dosage Effects in Animal Models
It is known that it can produce intoxication and sedative effects similar to those of ethanol .
Metabolic Pathways
It is known that it is a metabolite found in the urine of rats exposed to methylpentane .
Properties
IUPAC Name |
2-methylpentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRBDWRZVBPBDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Record name | 2-METHYLPENTAN-2-OL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4060440 | |
Record name | 2-Methyl-2-pentanol | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methylpentan-2-ol appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO], Liquid | |
Record name | 2-METHYLPENTAN-2-OL | |
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Record name | 2-Methyl-2-pentanol | |
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Record name | 2-Methylpentan-2-ol | |
Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
8.6 [mmHg] | |
Record name | 2-Methyl-2-pentanol | |
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CAS No. |
590-36-3 | |
Record name | 2-METHYLPENTAN-2-OL | |
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Record name | 2-Methyl-2-pentanol | |
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Record name | 2-Methylpentan-2-ol | |
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Record name | 2-METHYL-2-PENTANOL | |
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Record name | 2-Pentanol, 2-methyl- | |
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Record name | 2-Methyl-2-pentanol | |
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Record name | 2-methylpentan-2-ol | |
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Record name | 2-METHYLPENTAN-2-OL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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